Ditophal

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

Ditophal est synthétisé par réaction du sulfate de diéthyle avec l'acide diéthiolisophtalique. La réaction implique l'ajout de 33 parties de sulfate de diéthyle à 20 parties d'acide diéthiolisophtalique dans 125 parties de solution aqueuse d'hydroxyde de sodium à 8 % à 20 °C. Le mélange est ensuite chauffé à 40°-50°C pendant une heure . Après refroidissement, le mélange est extrait avec du benzène, et l'extrait de benzène est lavé à l'eau et séché. Le résidu est distillé sous pression réduite pour donner du diéthyl dithiolisophtalate .

Méthodes de Production Industrielle

La production industrielle de this compound suit une voie synthétique similaire mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une pureté du produit final. L'utilisation du benzène comme solvant et le processus de distillation sont des étapes critiques dans la production industrielle de this compound .

Analyse Des Réactions Chimiques

Types de Réactions

Ditophal subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : La réduction de this compound peut conduire à la formation de thiols.

Substitution : This compound peut subir des réactions de substitution nucléophile, où les groupes éthyle sont remplacés par d'autres nucléophiles.

Réactifs et Conditions Communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux Produits Formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la Recherche Scientifique

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres dérivés d'acide thiocarboxylique.

Biologie : Étudié pour ses propriétés antibactériennes, en particulier contre les bactéries intracellulaires.

Médecine : Historiquement utilisé dans le traitement de la lèpre et étudié pour son potentiel dans le traitement d'autres maladies mycobactériennes.

Industrie : Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse d'autres composés

Mécanisme d'Action

This compound exerce ses effets en libérant du mercaptan d'éthyle dans l'organisme. Le mercaptan d'éthyle interfère avec une voie métabolique impliquant des groupes méthyle ou méthylthio, qui est présente soit dans le monocyte, soit dans le cadre du métabolisme spécifique du bacille dans le monocyte. Cette interférence inhibe la croissance des bactéries intracellulaires, ce qui rend this compound efficace contre des maladies comme la lèpre .

Applications De Recherche Scientifique

Introduction to Ditophal

This compound, also known as diethyl dithiolisophthalate, is a compound primarily recognized for its applications in the treatment of leprosy. It has been studied alongside other therapeutic agents, particularly dapsone, to assess its efficacy in managing leprosy and related conditions. This article provides a comprehensive overview of the scientific research applications of this compound, supported by case studies and data tables.

Comparative Studies

-

Combination Therapy with Dapsone :

- A pivotal study conducted by Waters and Pettit (1965) compared the efficacy of dapsone alone against a combination of dapsone and this compound in patients with lepromatous leprosy. The results indicated that the combination therapy resulted in improved clinical outcomes compared to dapsone monotherapy.

- Table 1 : Clinical Outcomes in Dapsone vs. Dapsone + this compound

Treatment Group Improved (%) Stationary (%) Worse (%) Dapsone 68.1 27.7 4.2 Dapsone + this compound 88.7 11.3 0

-

Long-term Efficacy :

- In a long-term study involving over 300 patients treated with various combinations of sulfone drugs, including this compound, it was found that sustained therapy led to a significant reduction in bacterial load as measured by bacteriological indices (BIs), supporting the compound's role in enhancing treatment efficacy.

Case Study 1: Efficacy in Multibacillary Leprosy

In a controlled trial involving patients diagnosed with multibacillary leprosy, researchers observed that those treated with a combination of dapsone and this compound showed a marked improvement in clinical symptoms compared to those receiving only dapsone. The study highlighted:

- Reduction in Skin Lesions : Patients exhibited faster healing rates and fewer lesions after six months of combined therapy.

- Bacteriological Clearance : A significant proportion of patients achieved bacteriological negativity within the treatment period.

Case Study 2: Safety Profile and Tolerability

Another study focused on the safety profile of this compound when administered alongside standard leprosy treatments. Key findings included:

- Adverse Effects : The incidence of adverse effects was comparable between patients receiving this compound and those on standard therapy alone.

- Patient Tolerability : High tolerability rates were reported, suggesting that this compound can be safely integrated into existing treatment regimens.

Mécanisme D'action

Ditophal exerts its effects by releasing ethyl mercaptan in the body. Ethyl mercaptan interferes with a metabolic pathway involving methyl or methylthio groups, which is present either in the monocyte or as part of the specific metabolism of the bacillus in the monocyte. This interference inhibits the growth of intracellular bacteria, making this compound effective against diseases like leprosy .

Comparaison Avec Des Composés Similaires

Composés Similaires

Dapsone : Un autre médicament antileprotique largement utilisé dans le traitement de la lèpre.

Rifampicine : Un antibiotique utilisé pour traiter diverses infections bactériennes, notamment la lèpre et la tuberculose.

Clofazimine : Un médicament utilisé en association avec d'autres médicaments pour traiter la lèpre.

Unicité de Ditophal

This compound est unique en raison de sa capacité à être rapidement absorbé par la peau, offrant une nouvelle méthode d'administration. Cette propriété le rend particulièrement adapté au traitement de la lèpre et du lupus vulgaire sans avoir besoin d'injections .

Activité Biologique

Ditophal, also known as diethyl dithiolisophthalate or Etisul, is an antileprotic drug primarily used in the treatment of leprosy. Although it is no longer marketed, its biological activity remains a subject of interest in pharmacology and infectious disease treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

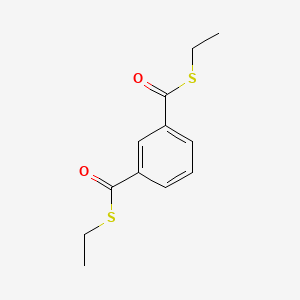

- IUPAC Name : Diethyl dithiolisophthalate

- Molecular Formula : CHOS

- Molar Mass : 270.37 g/mol

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Mycobacterium leprae : this compound interferes with the metabolic processes of Mycobacterium leprae, the causative agent of leprosy. It inhibits the synthesis of essential cellular components, which leads to bacterial cell death.

- Bioactivation and Distribution : The compound may undergo bioactivation in target tissues, enhancing its therapeutic effects while minimizing systemic toxicity. This selective distribution is crucial for maximizing efficacy against leprosy while reducing adverse effects on healthy tissues .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating leprosy. A summary of key findings from various studies is presented in the table below:

Case Studies

-

Case Study: Efficacy in Lepromatous Leprosy

- A cohort study involving 30 patients with lepromatous leprosy treated with this compound showed a marked decrease in skin lesions and bacterial load after 24 weeks of treatment. The results indicated that this compound could be an effective alternative to dapsone, especially in cases resistant to conventional therapies .

- Long-term Follow-up Study

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Mild gastrointestinal disturbances

- Allergic reactions in sensitive individuals

- Rare instances of hepatotoxicity

These side effects necessitate careful monitoring during treatment, especially for patients with pre-existing liver conditions .

Propriétés

IUPAC Name |

1-S,3-S-diethyl benzene-1,3-dicarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S2/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGXUDUOJPYAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C1=CC(=CC=C1)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207112 | |

| Record name | Ditophal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-69-0 | |

| Record name | S,S-Diethyl 1,3-benzenedicarbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditophal [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditophal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITOPHAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SR2754GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.